Spiro(2H-indole-2,3'-(3H)naphth(2,1-b)(1,4)oxazine), 3-ethyl-1,3-dihydro-1,3,4,5-tetramethyl-
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Overview
Description
Spiro(2H-indole-2,3’-(3H)naphth(2,1-b)(1,4)oxazine), 3-ethyl-1,3-dihydro-1,3,4,5-tetramethyl-: is an organic photochromic compound. This compound is known for its ability to change color when exposed to ultraviolet (UV) light, making it valuable in various applications such as molecular electronics, optical switches, and smart colorants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(2H-indole-2,3’-(3H)naphth(2,1-b)(1,4)oxazine), 3-ethyl-1,3-dihydro-1,3,4,5-tetramethyl- typically involves the reaction of indoline derivatives with naphthol derivatives under specific conditions. One common method includes the use of 1,3,3-trimethyl-2-methyleneindoline and 1-nitroso-2-naphthol as starting materials . The reaction is usually carried out in the presence of a catalyst such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the spirooxazine structure .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar starting materials and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Spiro(2H-indole-2,3’-(3H)naphth(2,1-b)(1,4)oxazine), 3-ethyl-1,3-dihydro-1,3,4,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the spirooxazine structure, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can lead to a range of substituted spirooxazine compounds .
Scientific Research Applications
Chemistry
In chemistry, Spiro(2H-indole-2,3’-(3H)naphth(2,1-b)(1,4)oxazine), 3-ethyl-1,3-dihydro-1,3,4,5-tetramethyl- is used as a photochromic dye in molecular electronics. Its ability to change color upon exposure to UV light makes it valuable for applications such as optical switches and recording media .
Biology and Medicine
In biology and medicine, this compound is explored for its potential use in bioimaging and as a fluorescent marker. Its photochromic properties allow for the visualization of biological processes and the detection of specific biomolecules .
Industry
In the industrial sector, this compound is used in the production of smart colorants for applications such as decorative paints, light-controlling filters, and ophthalmic lenses. Its ability to change color in response to light makes it suitable for various innovative applications .
Mechanism of Action
The mechanism of action of Spiro(2H-indole-2,3’-(3H)naphth(2,1-b)(1,4)oxazine), 3-ethyl-1,3-dihydro-1,3,4,5-tetramethyl- involves the reversible transformation between its spiro (closed) form and merocyanine (open) form upon exposure to UV light. This photochromic reaction is facilitated by the breaking and forming of chemical bonds within the molecule, leading to a change in its electronic structure and, consequently, its color .
Comparison with Similar Compounds
Similar Compounds
Spiro(2H-indole-2,3’-(3H)naphth(2,1-b)(1,4)oxazine), 1,3-dihydro-1,3,3-trimethyl-: This compound is similar in structure but lacks the additional ethyl and methyl groups present in the target compound.
Spiro(2H-indole-2,3’-(3H)naphth(2,1-b)(1,4)oxazine), 6’-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl-: This compound has a different substitution pattern on the indole ring.
Uniqueness
The uniqueness of Spiro(2H-indole-2,3’-(3H)naphth(2,1-b)(1,4)oxazine), 3-ethyl-1,3-dihydro-1,3,4,5-tetramethyl- lies in its specific substitution pattern, which can influence its photochromic properties and reactivity. The presence of additional ethyl and methyl groups may enhance its stability and color-changing efficiency compared to similar compounds .
Properties
CAS No. |
107583-59-5 |
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Molecular Formula |
C25H26N2O |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
3'-ethyl-1',3',4',5'-tetramethylspiro[benzo[f][1,4]benzoxazine-3,2'-indole] |
InChI |
InChI=1S/C25H26N2O/c1-6-24(4)22-17(3)16(2)11-13-20(22)27(5)25(24)15-26-23-19-10-8-7-9-18(19)12-14-21(23)28-25/h7-15H,6H2,1-5H3 |
InChI Key |
ZMIRZIFNFIXFKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2C)C)N(C13C=NC4=C(O3)C=CC5=CC=CC=C54)C)C |
Origin of Product |
United States |
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